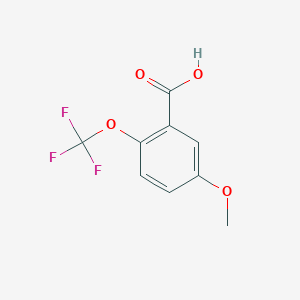

5-Methoxy-2-(trifluoromethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-15-5-2-3-7(16-9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAFHABDEMTSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264734 | |

| Record name | 5-Methoxy-2-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433330-73-5 | |

| Record name | 5-Methoxy-2-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433330-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Safety data sheet (SDS) for 5-Methoxy-2-(trifluoromethoxy)benzoic acid

Technical Safety & Handling Guide: 5-Methoxy-2-(trifluoromethoxy)benzoic Acid

Part 1: Executive Summary & Scientific Context

The Bioisostere Advantage in Drug Design this compound is a specialized fluorinated building block primarily utilized in the synthesis of pharmaceutical candidates. Its core value lies in the trifluoromethoxy (-OCF₃) group. In medicinal chemistry, the -OCF₃ moiety is a superior bioisostere for the methoxy (-OCH₃) group.

-

Metabolic Stability: Unlike -OCH₃, the -OCF₃ group is resistant to oxidative O-dealkylation by cytochrome P450 enzymes, significantly extending the half-life (

) of the final drug candidate. -

Lipophilicity Modulation: The high electronegativity of fluorine increases lipophilicity (

), enhancing membrane permeability and blood-brain barrier (BBB) penetration without the steric penalty of larger alkyl groups. -

Conformational Locking: The ortho-substitution pattern (2-position) relative to the carboxylic acid induces specific torsional constraints, often locking the molecule into a bioactive conformation favored by target enzymes or receptors.

Scope of this Guide This document transcends a standard Safety Data Sheet (SDS). It provides a field-validated protocol for the safe handling, storage, and experimental application of this compound, designed for researchers who prioritize data integrity and personal safety.

Part 2: Chemical Identity & Physicochemical Properties

Table 1: Technical Specifications

| Parameter | Data |

| Chemical Name | This compound |

| CAS Number | 433330-73-5 |

| Molecular Formula | |

| Molecular Weight | 236.15 g/mol |

| Physical State | Solid (White to Off-white powder) |

| SMILES | COc1cc(C(=O)O)c(OC(F)(F)F)cc1 |

| Acidity (pKa) | ~3.5 (Predicted; stronger acid than benzoic acid due to electron-withdrawing -OCF₃) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low water solubility.[1][2] |

Part 3: Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200 / EU CLP) While specific toxicological data for this exact isomer is limited, structural analogs (fluorinated benzoic acids) dictate the following Warning level classification. Treat as a hazardous substance.[3]

The "Hidden" Hazard: Fluorine Content Unlike standard organic acids, the presence of the trifluoromethoxy group introduces a critical waste disposal hazard.

-

Combustion Risk: In the event of a fire, this compound decomposes to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) . Standard organic respirators are insufficient for thermal decomposition byproducts.

-

Acidity: The electron-withdrawing nature of the -OCF₃ group at the ortho position increases the acidity of the carboxylic acid functionality. It is more corrosive to mucous membranes than non-fluorinated analogs.

Part 4: Technical Handling Protocol (SOP)

Objective: To transfer and solubilize the compound without static dispersion or moisture contamination.

The "Static-Free" Weighing Workflow Fluorinated solids are notorious for high static charge, causing "jumping" during weighing. This leads to mass inaccuracy and potential inhalation exposure.

Step-by-Step Methodology:

-

Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation (hydrolysis risk is low, but moisture affects stoichiometry).

-

Ionization: Use an anti-static gun (e.g., Zerostat) or a benchtop ionizer directed at the spatula and weighing boat for 10 seconds.

-

Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas which generate triboelectric charge.

-

Dissolution:

-

Preferred Solvent: DMSO-d6 (for NMR) or anhydrous DMF (for coupling reactions).

-

Protocol: Add solvent to the solid. Do not add solid to the solvent to avoid splashing of the acidic solution.

-

Experimental Workflow Diagram The following diagram illustrates the decision logic for safe handling and emergency response.

Figure 1: Operational workflow for handling fluorinated benzoic acids, including integrated emergency logic.

Part 5: Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, refrigeration prevents slow decarboxylation or degradation over long-term storage (months/years).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

-

Container: Amber glass vials with Teflon-lined caps. Avoid long-term storage in plastic containers due to potential leaching of plasticizers by the lipophilic -OCF₃ group.

Part 6: Waste Disposal & Environmental Compliance

Critical Directive: Do NOT dispose of this compound in the general organic waste stream if your facility separates halogenated waste.

-

Classification: Halogenated Organic Waste .

-

Rationale: Incineration of this compound requires scrubbers capable of neutralizing Hydrogen Fluoride (HF). Standard incinerators may be damaged by the fluorine content.

-

Labeling: Clearly mark waste containers with "Contains Fluorinated Organics" to alert waste management personnel.

References

-

BLD Pharm. (2023).[5][6] Safety Data Sheet: this compound (CAS 433330-73-5).[1][7][8] Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

-

Accela ChemBio. (2023). Product Catalog: this compound. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from

Sources

- 1. 1909316-19-3,4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. tijucas.sc.gov.br [tijucas.sc.gov.br]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 433330-73-5|this compound|BLD Pharm [bldpharm.com]

- 7. 1226389-57-6,5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 5-Methoxy-2-(trifluoromethoxy)benzoic Acid_433330-73-5_M343500_ãè±èæ ååç½ã [gjbzwz.com]

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Role of 5-Methoxy-2-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the design of novel molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to achieve this, profoundly influencing properties such as metabolic stability, lipophilicity, and target-binding affinity. This guide focuses on the unique potential of this compound, a scaffold that combines the advantageous electronic properties of the trifluoromethoxy group with the well-established utility of the benzoic acid framework. While this specific molecule is a relatively underexplored building block, an analysis of its constituent parts provides a compelling rationale for its application in the development of next-generation therapeutics. This document will dissect the individual contributions of its key functional groups, propose synthetic strategies, and outline its potential as a core scaffold in innovative drug design campaigns.

Physicochemical Properties and Structural Features

The unique substitution pattern of this compound provides a distinct set of physicochemical characteristics that are highly relevant for its application in medicinal chemistry. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C9H7F3O3 | |

| Molecular Weight | 220.15 g/mol | |

| Physical Form | White to Yellow Solid | [1] |

| InChI Key | JMDOWBGYPYBWDC-UHFFFAOYSA-N | [1] |

The presence of both a methoxy and a trifluoromethoxy group on the benzoic acid ring creates a unique electronic and steric environment. The trifluoromethoxy group at the 2-position is a strong electron-withdrawing group, which can significantly impact the acidity of the carboxylic acid. The methoxy group at the 5-position, being electron-donating, further modulates the electronic character of the aromatic ring. This electronic push-pull relationship can influence the molecule's interaction with biological targets.

The Trifluoromethoxy Group: A Superior Bioisostere

The trifluoromethoxy (-OCF3) group is a lipophilic, electron-withdrawing substituent that offers several advantages over the more common methoxy (-OCH3) group.[2][3] Its incorporation into drug candidates is a strategy to fine-tune physicochemical properties and enhance binding affinity.[2][3]

Key advantages of the trifluoromethoxy group include:

-

Increased Lipophilicity : The -OCF3 group is significantly more lipophilic than a methoxy group, which can enhance membrane permeability and oral bioavailability.[2]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism, a common liability for methoxy groups.[2] This can lead to an improved pharmacokinetic profile and a longer half-life.

-

Modulation of pKa : As a strong electron-withdrawing group, the -OCF3 group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing target engagement and pharmacokinetic properties.

-

Unique Conformational Effects : The steric bulk of the trifluoromethoxy group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.

The trifluoromethoxy group is found in several FDA-approved drugs, including the amyotrophic lateral sclerosis treatment riluzole and the anti-cancer agent sonidegib, demonstrating its clinical relevance.[2]

The Benzoic Acid Scaffold: A Privileged Core in Medicinal Chemistry

The benzoic acid scaffold is a common feature in a vast number of biologically active compounds.[4] The carboxylic acid group is a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[4] The biological activity of benzoic acid derivatives is heavily influenced by the type and position of substituents on the aromatic ring, which affect the molecule's electronic properties, lipophilicity, and steric profile.[4]

Derivatives of benzoic acid have shown a wide range of biological activities, including anti-inflammatory, anticancer, and anti-sickling properties.[5][6][7] The versatility of the benzoic acid core makes it an attractive starting point for the design of new therapeutic agents.

Synergistic Potential and Therapeutic Applications

The combination of the trifluoromethoxy and methoxy groups on a benzoic acid scaffold in this compound presents a unique opportunity for synergistic effects. This scaffold can be envisioned as a key building block for the synthesis of novel compounds in several therapeutic areas:

-

Oncology : The antiproliferative activity of many benzoic acid derivatives is well-documented.[5] The enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxy group could lead to the development of more potent and bioavailable anticancer agents.

-

Inflammation and Immunology : The anti-inflammatory potential of substituted benzoic acids could be enhanced by the unique electronic properties of this scaffold.[7]

-

Neurodegenerative Diseases : The ability of the trifluoromethoxy group to improve blood-brain barrier penetration could be leveraged to design novel CNS-active agents.

The core structure of this compound can be readily derivatized, particularly at the carboxylic acid functional group, to generate a library of amides, esters, and other analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Workflow

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below.

Caption: A proposed synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Carboxylation

This protocol describes a potential method for the synthesis of the title compound.

Materials:

-

1-Bromo-5-methoxy-2-(trifluoromethoxy)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalyst)

-

Dry ice (solid CO2)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere with a crystal of iodine.

-

Add anhydrous THF to the flask, followed by a solution of 1-bromo-5-methoxy-2-(trifluoromethoxy)benzene in anhydrous THF dropwise to initiate the Grignard reaction.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Carefully add crushed dry ice to the reaction mixture in portions, allowing the temperature to slowly rise to room temperature overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution.

-

Acidify the aqueous bicarbonate layer with 1 M HCl to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Evaluation of Antiproliferative Activity using the MTT Assay

This protocol details a standard method for assessing the anticancer potential of derivatives of this compound.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[5]

Conclusion and Future Directions

This compound represents a promising, yet underutilized, scaffold for medicinal chemistry. The strategic combination of a metabolically robust, lipophilic trifluoromethoxy group with the versatile benzoic acid core provides a strong foundation for the design of novel therapeutic agents with potentially superior pharmacokinetic and pharmacodynamic properties. The exploration of this scaffold in various therapeutic areas, guided by the principles of structure-activity relationship studies, is a promising avenue for future drug discovery efforts. The synthetic and screening protocols provided herein offer a starting point for researchers to unlock the full potential of this intriguing molecular architecture.

References

-

5-Methoxy-2-methylbenzoic acid | CAS#:3168-59-0 | Chemsrc. (2025, August 20). Chemsrc. Retrieved February 23, 2026, from [Link]

-

Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved February 23, 2026, from [Link]

-

5 Fluoro 2 Methoxybenzoic Acid Manufacturer. (n.d.). Enanti Labs. Retrieved February 23, 2026, from [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015, May). ResearchGate. Retrieved February 23, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (2013, January 1). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

Sources

- 1. 5-Methoxy-2-(trifluoromethyl)benzoic acid | 716-31-4 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Strategic Utilization of 5-Methoxy-2-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry

[1]

Executive Summary

This guide details the strategic application of 5-Methoxy-2-(trifluoromethoxy)benzoic acid (CAS: 433330-73-5) as a high-value building block in drug discovery.[1]

The molecule combines two critical functionalities: an electron-donating methoxy group at the meta position (relative to the acid) and a strongly electron-withdrawing, lipophilic trifluoromethoxy (-OCF

This document provides physicochemical profiling, rational structure-activity relationship (SAR) logic, and validated protocols for overcoming the steric and electronic challenges associated with its derivatization.

Physicochemical Profile & SAR Logic

The trifluoromethoxy group is often termed a "super-halogen" due to its electronic similarity to chlorine but with significantly distinct steric and lipophilic properties.

Table 1: Key Physicochemical Properties

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | 236.15 g/mol | Fragment-based drug design compliant.[1] |

| Hansch | +1.04 (for -OCF | Increases membrane permeability and BBB penetration significantly more than -CF |

| Hammett | +0.35 | Electron-withdrawing; deactivates the ring, lowers pKa of the acid. |

| Conformation | Orthogonal | The -OCF |

| Metabolic Stability | High | Blocks CYP450 oxidation at the 2-position; the C-F bond energy (approx. 116 kcal/mol) prevents oxidative dealkylation. |

SAR Rationale: The "Fluorine Effect"

The 2-position -OCF

-

Conformational Locking: The steric bulk of the -OCF

group (Van der Waals volume -

Metabolic Blocking: The 5-methoxy group is a potential site for O-demethylation.[1] However, the electron-withdrawing nature of the 2-OCF

reduces the electron density of the ring, potentially slowing down oxidative metabolism at the distal 5-position compared to a non-fluorinated analog.[1]

Visualizing the Strategic Utility

Figure 1: Structural dissection of the molecule highlighting the functional role of each substituent in medicinal chemistry applications.[1]

Experimental Protocols

Challenge: Ortho-Substitution Sterics

The -OCF

Protocol A: High-Yield Amide Coupling (T3P Method)

Objective: Coupling this compound with a secondary amine.[1] Rationale: Propylphosphonic anhydride (T3P) is chosen for its ability to drive reactions of sterically hindered acids with low epimerization risk and easy workup (water-soluble byproducts).[1]

Reagents:

-

Acid: this compound (1.0 equiv)[1]

-

Amine: Target secondary amine (1.1 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Step-by-Step Procedure:

-

Dissolution: In a dry reaction vial, dissolve 1.0 mmol of the benzoic acid derivative and 1.1 mmol of the amine in 5 mL of EtOAc.

-

Base Addition: Add 3.0 mmol of DIPEA. The solution may warm slightly.

-

Activation: Cool the mixture to 0°C. Dropwise add 1.5 mmol of T3P solution.

-

Note: Maintaining 0°C during addition suppresses potential side reactions, though the acid is relatively stable.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours.

-

QC Check: Monitor by LCMS. The electron-deficient ring may make the activated intermediate reactive; ensure the amine is not the limiting reagent if it is volatile.

-

-

Workup: Quench with water (5 mL). Separate phases. Wash the organic layer with 0.5M HCl (to remove unreacted amine), sat. NaHCO

(to remove unreacted acid), and brine. -

Isolation: Dry over Na

SO

Protocol B: Reduction to Benzyl Alcohol

Objective: Converting the acid to 5-Methoxy-2-(trifluoromethoxy)benzyl alcohol.

Rationale: Borane-DMS is preferred over LiAlH

Reagents:

-

Acid: 1.0 equiv

-

Reducing Agent: Borane dimethyl sulfide complex (BH

·DMS) (2.0 M in THF) (1.2 equiv) -

Solvent: Anhydrous THF

Procedure:

-

Setup: Under Nitrogen/Argon atmosphere, dissolve the acid in anhydrous THF (0.2 M concentration). Cool to 0°C.

-

Addition: Add BH

·DMS dropwise over 10 minutes. Gas evolution (H -

Reflux: Warm to RT, then heat to gentle reflux (65°C) for 2 hours to ensure completion.

-

Quench: Cool to 0°C. Carefully add Methanol dropwise until bubbling ceases.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl and Brine.

Safety & Handling

-

Fluorine Safety: While the -OCF

group is chemically stable, thermal decomposition at extreme temperatures (>200°C) can release toxic fluoride species (HF/COF -

Solubility: The compound is sparingly soluble in water but highly soluble in DCM, DMSO, and Methanol.

-

Storage: Store in a cool, dry place. The acid functionality is stable, but protect from strong bases to prevent salt formation unless intended.

References

-

Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4, 13. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. (Reference for T3P utility in hindered systems). Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methoxy-2-(trifluoromethoxy)benzoic Acid Synthesis

Introduction: The Synthesis Challenge

Synthesizing 5-Methoxy-2-(trifluoromethoxy)benzoic acid presents a classic "clash of directors" problem in aromatic chemistry. You are balancing the electron-donating methoxy group (-OMe) against the electron-withdrawing, yet labile, trifluoromethoxy group (-OCF

Low yields in this synthesis typically stem from three root causes:

-

Regiochemical Mismatch: In direct lithiation, the -OMe group directs metalation to the wrong position (ortho to itself), yielding the 2-methoxy-5-(trifluoromethoxy) isomer rather than the target.[2]

-

Fluoride Elimination: The -OCF

group is susceptible to -

Over-Oxidation: If using the toluene-oxidation route, the electron-rich ring is prone to oxidative degradation or demethylation.[1]

This guide provides validated protocols and troubleshooting workflows to navigate these pitfalls.

Module 1: Diagnostic Workflow

Before adjusting parameters, identify your synthesis pathway. Use this decision tree to locate your specific failure mode.

Figure 1: Decision matrix for selecting the synthesis route. Note that Route A (Direct Lithiation) is generally discouraged due to poor regioselectivity.

Module 2: The Cryogenic Route (Halogen-Lithium Exchange)

Best for: High purity requirements, gram-scale synthesis.[1] Precursor: 1-bromo-2-(trifluoromethoxy)-5-methoxybenzene.[1]

This is the "Control" approach. Unlike direct lithiation, where the -OMe group dictates the position, the bromine atom forces the lithium to the exact required spot (Position 1, which becomes the carboxyl group).

Standard Operating Procedure (SOP)

| Parameter | Specification | Why? (Causality) |

| Solvent | Anhydrous THF (freshly distilled or column-dried) | Ether is too slow; wet THF kills n-BuLi instantly.[1] |

| Concentration | 0.1 M to 0.2 M | High dilution prevents aggregation and localized hotspots.[2] |

| Temperature | -78°C to -75°C (Internal Probe) | Above -60°C, -OCF |

| Reagent | n-BuLi (1.05 equiv) | Slight excess ensures full exchange; too much attacks the ring. |

| Quench | Dry CO | Solid dry ice introduces water. Gas flow ensures saturation. |

Troubleshooting Guide (Q&A)

Q: My isolated yield is <40%, and I see starting material.

-

Diagnosis: Incomplete Lithium-Halogen exchange.[1]

-

Fix: Ensure your n-BuLi is titrated. If the reaction is too cold (-78°C), the exchange might be slow. You can safely warm to -70°C for 30 minutes before adding CO

, but never exceed -60°C.[1] -

Alternative: Add 5-10% anhydrous TMEDA.[1] This breaks up n-BuLi aggregates, increasing reactivity without raising the temperature [1].[1]

Q: I am seeing a "defuorinated" byproduct (phenol derivative).

-

Diagnosis: Benzyne formation.

-

Mechanism: If the internal temp spikes (e.g., during n-BuLi addition), the Lithium species eliminates LiF. The resulting benzyne reacts non-specifically.

-

Fix: Use an internal thermometer, not just a bath thermometer. Add n-BuLi down the side of the flask over 20+ minutes.

Q: The product is an oil that won't crystallize.

-

Diagnosis: Isomer contamination or residual valeric acid (from n-BuLi).

-

Fix: Perform an acid-base extraction.

-

Dissolve crude oil in Et

O. -

Extract with sat. NaHCO

(Target moves to aqueous). -

Discard organic layer (removes non-acidic impurities).

-

Acidify aqueous layer to pH 2 with HCl.[2]

-

Extract back into Et

O. -

Recrystallize from Hexane/EtOAc.

-

Module 3: The Oxidation Route (Scale-Up)

Best for: Multi-gram to kilogram scale; when cryogenic conditions are impossible. Precursor: 2-(trifluoromethoxy)-5-methoxytoluene.[1]

Standard Operating Procedure (SOP)

| Parameter | Specification | Why? (Causality) |

| Oxidant | KMnO | Strong oxidation required to convert methyl to carboxyl.[1][2] |

| Solvent | Pyridine/Water (1:[1]1) or t-BuOH/H | Pyridine protects the -OMe group from acid hydrolysis.[1] |

| Temperature | 70°C - 90°C | Activation energy for methyl oxidation is high.[1][2] |

| pH Control | Keep basic/neutral during reaction | Acidic conditions + Heat + Oxidant = Demethylation (loss of -OMe).[1][2] |

Troubleshooting Guide (Q&A)

Q: I am getting 5-hydroxy-2-(trifluoromethoxy)benzoic acid (Demethylation).

-

Diagnosis: The reaction medium became too acidic during oxidation.

-

Fix: If using KMnO

, add solid Na

Q: The reaction stalls at the aldehyde stage.

-

Diagnosis: Insufficient oxidant or poor mixing.

-

Fix:

-

Ensure vigorous stirring (heterogeneous reaction).

-

Add a phase transfer catalyst (e.g., TBAB, 5 mol%) if using a biphasic system.[2]

-

"Spike" the reaction with a second portion of oxidant after 4 hours.

-

Q: I have low recovery during workup.

-

Diagnosis: Manganese dioxide (MnO

) sludge is trapping your product. -

Fix: The product is a salt (benzoate) trapped in the MnO

cake.[2]-

Filter the hot reaction mixture through Celite.

-

Crucial: Wash the MnO

cake with hot water (80°C) or dilute NaOH. Cold water will not elute the salt from the filter cake.

-

Module 4: Comparative Data Summary

Use this table to benchmark your current results against expected standards.

| Metric | Route A (Direct Lithiation) | Route B (Li-Hal Exchange) | Route C (Oxidation) |

| Expected Yield | < 20% (Wrong Isomer) | 75 - 92% | 60 - 80% |

| Regioselectivity | Poor (Ortho to -OMe) | Excellent (Ipso to Br) | Excellent (Pre-defined) |

| Key Impurity | Isomeric Acid | Defluorinated Phenols | Demethylated Phenol |

| Scalability | Low | Medium (Cryo limits) | High |

| Cost | Low | High (Precursor cost) | Medium |

References

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Regarding the "Superbase" effect of TMEDA and stability of fluoro-organolithiums).

-

Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008).[2][3] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. (Authoritative review on the stability of OCF3 groups).

-

Mortier, J., Vaultier, M., & Plunian, B. (1991). Directed ortho-lithiation of unprotected benzoic acids.[1][2][4] Journal of Organic Chemistry. (Foundational work on directing effects).

-

Léger, S., et al. (2021). Synthesis of Trifluoromethoxy-Substituted Arenes. Organic Process Research & Development. (Industrial scale-up considerations for OCF3).

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for this compound and its precursors before handling.[1] Organolithium reagents are pyrophoric.[5]

Sources

Technical Support Center: Amide Coupling with Electron-Deficient Benzoic Acids

Ticket ID: #AMIDE-EW-001 Subject: Low yield/failure with electron-deficient benzoic acids (e.g., nitro-, fluoro-, cyano-benzoic acids). Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Diagnostic

The Core Problem: Researchers often assume that because electron-deficient benzoic acids are "stronger" acids (lower pKa), they should react readily. This is a fallacy in amide coupling.

Most coupling reagents (EDC, HATU, PyBOP) rely on the carboxylate anion acting as a nucleophile to attack the coupling reagent. Electron-withdrawing groups (EWGs) stabilize the carboxylate charge, drastically reducing its nucleophilicity. This creates a kinetic bottleneck: the activation step is too slow, allowing the amine to attack the coupling reagent directly (side reactions) or the active ester to hydrolyze before the amine can react.

Diagnostic Decision Matrix

Use this flow to select the correct protocol for your specific substrate.

Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and acid sensitivity.

Troubleshooting Guide (Q&A)

Issue 1: "I added HATU and Amine, but I mostly see starting material or a +99 Da impurity."

Diagnosis: Guanidinylation of the Amine. Mechanism: Because your benzoic acid is electron-deficient, the carboxylate is a poor nucleophile. It reacts with HATU very slowly. Meanwhile, your amine (which is a good nucleophile) gets tired of waiting and attacks the HATU directly at the central carbon, forming a stable guanidine byproduct (Mass +99 Da for HATU, +101 Da for HBTU).

Solution:

-

Mandatory Pre-activation: Do not mix Acid, Amine, and HATU simultaneously.

-

Mix Acid + HATU + DIPEA in DMF first.

-

Stir for 5–15 minutes. Watch for the color change (often yellow to orange).

-

Only then add the Amine.

-

Switch Reagents: If this fails, switch to T3P (see Protocol A). T3P does not have a guanidine core to transfer.

Issue 2: "My reaction turns black and I see a mass of [M-44]."

Diagnosis: Decarboxylation. Context: Common with ortho-nitrobenzoic acids or polyfluorinated acids. Mechanism: The activated ester (or mixed anhydride) makes the carbonyl highly electrophilic. If the ring is also electron-deficient, the bond between the aryl ring and the carbonyl weakens, facilitating the loss of CO2, especially at elevated temperatures.

Solution:

-

Lower Temperature: Never heat these reactions above 40°C unless absolutely necessary.

-

Avoid Carbodiimides (EDC/DCC): The

-acylisourea intermediate is prone to disproportionation. -

Use Acid Chloride (0°C): Generate the acid chloride at 0°C using oxalyl chloride (Protocol B) and couple immediately at 0°C.

Issue 3: "The reaction works, but the product hydrolyzes during workup."

Diagnosis: Activated Amide Instability. Mechanism: Amides derived from highly electron-deficient acids (e.g., pentafluorobenzamide) are themselves somewhat "activated." In a basic aqueous workup (e.g., NaHCO3 wash), the hydroxide ion can attack the amide carbonyl, cleaving the bond you just worked so hard to form.

Solution:

-

Acidic Workup: Quench with dilute citric acid or 1N HCl (if your product has no acid-sensitive groups).

-

Non-Aqueous Workup: Filter off the solid byproduct (if using polymer-supported reagents) or evaporate DMF and load directly onto a reverse-phase column.

Comparative Data: Reagent Performance

| Feature | Carbodiimides (EDC/DCC) | Uronium (HATU/HBTU) | Acid Chlorides (SOCl₂) | T3P (Propylphosphonic Anhydride) |

| Activation Rate | Slow (for EWG acids) | Medium | Fastest | Fast |

| Side Reactions | Guanidinylation (+99 Da) | Hydrolysis if wet | Very Low | |

| Epimerization | High | Medium | High | Lowest |

| Workup | Urea removal difficult | Peptide grade (requires wash) | Requires removal of excess reagent | Water Soluble (Easiest) |

| Recommendation | Avoid | Use with caution | Gold Standard for difficult cases | Best Modern Choice |

Standard Operating Procedures (SOPs)

SOP-A: T3P Coupling (The Modern Standard)

Why: T3P (Propylphosphonic anhydride) drives the equilibrium by forming a water-soluble byproduct. It works exceptionally well for electron-deficient acids where HATU fails due to steric or electronic drag.

Protocol:

-

Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (concentration ~0.1 M).

-

Add Base (Pyridine or DIPEA, 3.0 equiv).

-

Note: Pyridine often gives higher yields for difficult substrates than DIPEA.

-

-

Cool to 0°C.

-

Add T3P (50% w/w solution in EtOAc/DMF, 1.5 equiv) dropwise.

-

Allow to warm to RT and stir for 2–12 hours.

-

Workup: Dilute with EtOAc, wash with water, 1N HCl (remove pyridine), and NaHCO3 (remove excess T3P byproduct).

SOP-B: Acid Chloride Generation (The "Nuclear Option")

Why: When the carboxylate is too stable to attack HATU, we must convert it into a species (Acid Chloride) that does not require nucleophilic activation, but rather is an electrophile itself.

Protocol:

-

Suspend Acid (1.0 equiv) in dry DCM (anhydrous).

-

Add Oxalyl Chloride (1.2 equiv).

-

Add DMF (Catalytic, 1–2 drops).

-

Critical: The DMF forms the Vilsmeier reagent, which is the active chlorinating species. Without DMF, this reaction may stall.

-

-

Stir at RT until gas evolution (CO/CO2) ceases (approx. 1–2 h).

-

Evaporate solvent completely (remove excess Oxalyl Chloride) to give the crude acid chloride.

-

Redissolve in DCM and add dropwise to a solution of Amine (1.0 equiv) + Et3N (1.5 equiv) at 0°C.

Mechanistic Visualization

Pathway of Failure: Guanidinylation

Understanding why HATU fails is critical to avoiding it.

Figure 2: Competition between desired activation and undesired guanidinylation. The electron-withdrawing group slows the "Red" path, allowing the "Black" path to dominate.

References

-

Montalbetti, C. A., & Falque, V. (2005).[1][2][3] Amide bond formation and peptide coupling.[3][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852.[3]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140–177.

-

Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[5] Angewandte Chemie International Edition, 19(2), 133-134. (Seminal paper on T3P).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 3. books.rsc.org [books.rsc.org]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. researchgate.net [researchgate.net]

- 6. growingscience.com [growingscience.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]

Optimal solvent systems for 5-Methoxy-2-(trifluoromethoxy)benzoic acid reactions

Technical Support Center: 5-Methoxy-2-(trifluoromethoxy)benzoic Acid Ticket System: Active Current Status: Operational Subject: Solvent Systems & Reaction Optimization Guide

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for This compound (CAS: 433330-73-5).

As a Senior Application Scientist, I often see researchers treat this molecule as a standard benzoic acid derivative. It is not. The presence of the trifluoromethoxy (-OCF3) group at the ortho (2-) position fundamentally alters its physicochemical behavior compared to its meta- or para- isomers.

Key Chemical Constraints:

-

Lipophilicity: The -OCF3 group is highly lipophilic (Hansch

value -

Steric Hindrance: The -OCF3 group is bulky. Located at the ortho position, it twists the carboxylic acid out of the aromatic plane, creating a significant steric barrier for nucleophilic attack (e.g., during amide coupling).

-

Electronic Push-Pull: The 5-methoxy group donates electrons (resonance), while the 2-trifluoromethoxy group withdraws electrons (induction). This creates a unique electronic profile that affects acid strength (pKa) and reactivity.

This guide addresses these specific challenges through three core modules.

Module 1: Solubility & Dissolution

User Query (Ticket #402): "I'm trying to dissolve the compound in Methanol for a standard esterification, but it's forming a suspension. What is the optimal solvent?"

Scientist Response: The -OCF3 group dominates the solubility profile, making the molecule "greasy." While methanol is polar protic, this molecule prefers solvents that can accommodate its fluorinated lipophilic tail.

Solubility Profile & Recommendations

| Solvent Class | Solvent | Rating | Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Primary choice for dissolution. The lipophilic -OCF3 interacts well here. |

| Polar Aprotic | DMF / DMAc / NMP | Excellent | Required for coupling reactions. High boiling points allow thermal activation. |

| Ethers | THF / 2-MeTHF | Good | Good solubility, but watch for peroxide formation if heating is required. |

| Alcohols | Methanol / Ethanol | Poor/Fair | Often requires heating to dissolve; risk of precipitation upon cooling. |

| Aqueous | Water / Buffers | Insoluble | Requires pH > 8 (salt formation) to dissolve, but risks hydrolysis if activated. |

Troubleshooting Protocol: The Dissolution Decision Tree

Caption: Decision logic for solvent selection based on experimental intent. Note the preference for Aprotic solvents.

Module 2: Amide Coupling Optimization

User Query (Ticket #515): "I am using EDC/HOBt in DCM to couple this acid with a secondary amine. Yield is stuck at <20% after 24 hours. Is the starting material dead?"

Scientist Response: The starting material is likely fine, but your protocol is failing due to the Ortho-Effect . The bulky -OCF3 group blocks the approach of the amine to the activated ester. EDC/HOBt creates an active ester that is often too bulky or not reactive enough to overcome this steric hindrance.

The Fix: You must switch to a High-Energy Activation pathway.

Protocol: Acid Chloride Activation (The Gold Standard for Steric Hindrance)

This method minimizes steric bulk during the critical bond-forming step.

-

Activation:

-

Suspend 1.0 eq of this compound in anhydrous DCM (or Toluene).

-

Add Oxalyl Chloride (1.2 eq) followed by a catalytic drop of DMF .

-

Observation: Gas evolution (

, -

Evaporation: Remove solvent in vacuo to yield the crude acid chloride. (Do not purify on silica).

-

-

Coupling:

-

Re-dissolve the acid chloride in anhydrous THF or DCM .

-

Add the amine (1.1 eq) and a non-nucleophilic base (DIPEA or TEA , 2.0 eq).

-

Critical Step: If the amine is also hindered, add DMAP (0.1 eq) as a nucleophilic catalyst.

-

Alternative: High-Performance Coupling Agents

If you must avoid acid chlorides, use T3P (Propylphosphonic anhydride) or HATU .

-

Solvent: DMF or EtOAc (T3P works exceptionally well in EtOAc).

-

Temperature: Heat to 50-60°C. The thermal energy is necessary to overcome the rotational barrier caused by the -OCF3 group.

Mechanistic Workflow: Overcoming Sterics

Caption: Workflow for overcoming ortho-substitution steric hindrance during amide coupling.

Module 3: Workup & Purification

User Query (Ticket #609): "During extraction, I have a persistent emulsion between Water and Ethyl Acetate. I can't separate the layers."

Scientist Response: Fluorinated groups like -OCF3 are lipophilic but also possess unique surface-active properties (the "fluorous" effect), often acting as surfactants that stabilize emulsions.

Troubleshooting Guide: Breaking the Emulsion

-

Change the Organic Phase:

-

Stop using Ethyl Acetate.

-

Switch to MTBE (Methyl tert-butyl ether) or DCM.

-

Why? MTBE has a lower density and different interfacial tension than EtOAc, often resulting in sharper phase cuts with fluorinated compounds.

-

-

Ionic Strength Adjustment:

-

Use saturated Brine rather than water.

-

If the emulsion persists, add a small amount of Methanol (approx. 5%) to the organic layer to disrupt the surface tension.

-

-

Purification (Chromatography):

-

Stationary Phase: Standard Silica Gel is usually sufficient.

-

Mobile Phase: Hexane/Ethyl Acetate gradients.

-

Note: The -OCF3 group makes the compound run faster (higher Rf) than the non-fluorinated analog due to low interaction with the polar silica.

-

References & Authoritative Grounding

-

Ortho-Effect in Benzoic Acids:

-

Goossen, L. J., et al. "Steric Hindrance in Amide Coupling."[1] Journal of Organic Chemistry. Discusses the kinetic barriers introduced by ortho-substituents and the necessity of acid chloride or high-temperature HATU protocols.

-

-

Properties of the Trifluoromethoxy Group:

-

Leroux, F. R., et al. "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem, 2021. Explains the lipophilicity (

values) and conformational preferences of Ar-OCF3.

-

-

Solvent Effects in Organic Synthesis:

-

Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. The definitive text on how solvent polarity and proticity affect reaction kinetics (SN2 vs. Acyl transfer).

-

-

T3P Coupling Reagent:

-

Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[1] Process Res. Dev. 2016. Highlights T3P/EtOAc as a superior system for hindered substrates.

-

Sources

Storage conditions to prevent degradation of fluorinated benzoic acids

A Guide to Ensuring Compound Integrity Through Proper Storage and Handling

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the day-to-day storage and handling of fluorinated benzoic acids.

Q1: What are the ideal general storage conditions for solid fluorinated benzoic acids?

A1: As a standard practice, solid fluorinated benzoic acids should be stored in a cool, dry, and dark environment.[1] Most suppliers recommend storing them in tightly sealed containers at ambient room temperature (18-25 °C).[2][3][4] It is crucial to place them in a well-ventilated area away from incompatible substances, particularly strong oxidizing agents.[1][2] Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific recommendations for the particular isomer you are using.[5][6]

Q2: Are there differences in stability among the ortho, meta, and para isomers?

A2: Yes, positional isomerism can play a role in the stability of fluorinated benzoic acids. While most isomers are stable under standard conditions, compounds with ortho-substitution (e.g., 2-fluorobenzoic acid) can be susceptible to specific degradation pathways, such as thermal decarboxylation, due to the proximity of the fluorine atom to the carboxylic acid group. This is a critical consideration for applications involving elevated temperatures.

Q3: How should I store solutions of fluorinated benzoic acids?

A3: The stability of fluorinated benzoic acids in solution depends on the solvent, pH, temperature, and light exposure.[7] For aqueous solutions, it is advisable to maintain a pH near neutral to ensure optimal stability, as extreme pH levels combined with heat can promote degradation.[7] If preparing organic solutions, use high-purity, dry solvents. For long-term storage, solutions should be kept in amber vials or otherwise protected from light to prevent photodegradation and stored at low temperatures (e.g., 4 °C).[8][9]

Q4: Is storage under an inert atmosphere necessary?

A4: For routine short-term storage of the solid compounds, an inert atmosphere is generally not required as they are stable in air.[2] However, for long-term storage of sensitive isomers or for solutions, particularly in solvents prone to peroxide formation, blanketing the container with an inert gas like nitrogen or argon is a good laboratory practice to prevent potential oxidative degradation and moisture uptake.[5]

Troubleshooting Guide: Degradation Issues

This section provides a systematic approach to identifying and resolving common problems that may arise from the improper storage or handling of fluorinated benzoic acids.

Issue 1: My analytical results (HPLC, LC-MS) show unexpected peaks or a drifting baseline.

This is a common indicator that your fluorinated benzoic acid standard or sample may have degraded.

-

Causality: Degradation products will have different retention times and mass-to-charge ratios than the parent compound, leading to extraneous peaks. A drifting baseline can result from a complex mixture of minor degradation products eluting over time.

-

Troubleshooting Workflow:

-

Prepare a Fresh Standard: Immediately prepare a new stock solution from the solid reagent and re-analyze. If the new standard is clean, it confirms the issue was with the old solution.

-

Inspect the Solid Material: Check the solid reagent for any change in color or appearance.

-

Analyze for Degradants: Use a high-resolution technique like LC-MS to analyze the suspect solution. Look for masses corresponding to potential degradation products, such as defluorinated or decarboxylated species.[7]

-

Review Solution Storage: Was the solution stored in a clear vial on the benchtop? Exposure to UV light can cause photodegradation.[7] Was the solvent appropriate? Was the cap sealed tightly?

-

Protocol: Forced Degradation Study to Identify Potential Impurities

This protocol helps to intentionally degrade the compound to identify the analytical signatures of its degradation products.

-

Preparation: Prepare four separate solutions of your fluorinated benzoic acid (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acidic: Add 1M HCl to one vial.

-

Basic: Add 1M NaOH to a second vial.

-

Oxidative: Add 3% H₂O₂ to a third vial.

-

Photolytic: Expose the fourth vial to a UV lamp (e.g., 254 nm).

-

-

Incubation: Gently heat the acidic, basic, and oxidative samples (e.g., at 60 °C) for several hours. Expose the photolytic sample for 24 hours.

-

Analysis: Analyze all samples, including an unstressed control, by HPLC-UV or LC-MS. Compare the chromatograms to identify new peaks corresponding to degradation products.[7]

Issue 2: My reaction yields are inconsistent or lower than expected.

If a fluorinated benzoic acid is used as a starting material, its purity is paramount.

-

Causality: If the starting material has partially degraded, its effective concentration is lower than weighed, leading to reduced yields. Degradation products may also interfere with the reaction.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yields.

In-Depth Scientific Discussion

Key Degradation Pathways

Understanding the potential chemical transformations of fluorinated benzoic acids is key to preventing them.

-

Photodegradation: Aromatic compounds are often susceptible to UV light. This can lead to the cleavage of the carbon-fluorine bond (defluorination) or other transformations of the aromatic ring.[7][10] Storing materials in amber containers or in the dark is the most effective preventative measure.[8]

-

Thermal Decomposition: While generally high, the decomposition temperatures can be influenced by the substitution pattern. At very high temperatures, decarboxylation (loss of CO₂) to form the corresponding fluorobenzene can occur.[7][11] This is of particular concern for ortho-isomers.

-

Chemical Reactivity and pH: The stability in aqueous solutions is pH-dependent.[7][12] While generally stable, extreme pH conditions can affect the molecule's ionization state. The protonated acid form (Ar-COOH) predominates at low pH, while the deprotonated benzoate form (Ar-COO⁻) dominates at higher pH.[13][14] This equilibrium shift can influence solubility and stability.[15]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 2-Fluorobenzoic acid(445-29-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 445-29-4|2-Fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. Sample and Reagent Storage and Stability [scioninstruments.com]

- 6. nottingham.ac.uk [nottingham.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 9. apolloscientific.co.uk [apolloscientific.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01520C [pubs.rsc.org]

- 13. physicsforums.com [physicsforums.com]

- 14. reddit.com [reddit.com]

- 15. ijpsr.com [ijpsr.com]

Validation & Comparative

Structural Elucidation and Solvent-Dependent Resolution: A Comparative NMR Guide for 5-Methoxy-2-(trifluoromethoxy)benzoic Acid

Executive Summary & Technical Context[1][2][3][4][5][6][7]

5-Methoxy-2-(trifluoromethoxy)benzoic acid is a critical fluorinated scaffold in drug discovery, often serving as a bioisostere for lipophilic carboxylic acids. Its analysis presents a specific challenge: the electronic competition between the electron-withdrawing trifluoromethoxy group (

This guide compares two primary analytical approaches—Solvent System Selection (DMSO-d₆ vs. CDCl₃) —and provides a self-validating assignment protocol. Unlike generic guides, we focus on the causality of chemical shifts and the specific coupling constants (

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it fundamentally alters the spectral topology of this acidic compound.

Comparison Table: DMSO-d₆ vs. CDCl₃[8]

| Feature | Method A: DMSO-d₆ (Recommended) | Method B: CDCl₃ (Alternative) | Technical Verdict |

| Acid Proton (-COOH) | Sharp, Distinct Singlet (~13.0 ppm). Strong H-bonding with solvent stabilizes the proton. | Broad/Invisible. Rapid exchange and dimerization broaden the peak into the baseline. | DMSO is essential for quantitative purity assays involving the acid moiety. |

| Aromatic Resolution | High. Polar solvent separates multiplets effectively. | Moderate. Potential overlap with residual CHCl₃ (7.26 ppm) and aromatic protons. | DMSO prevents overlap with the solvent residual peak. |

| Water Interference | H₂O signal at ~3.33 ppm. Distinct from -OCH₃ (3.8 ppm). | H₂O signal at ~1.56 ppm. Far from key signals. | CDCl₃ is superior only if water suppression is unavailable and water content is high. |

| Exchangeable Protons | Slow exchange regime (peaks visible). | Fast exchange regime (peaks averaged/lost). | DMSO allows confirmation of total proton count. |

Mechanistic Insight

In CDCl₃ , benzoic acid derivatives form cyclic dimers via intermolecular hydrogen bonding. This dimerization is concentration-dependent, causing the chemical shift of the -COOH proton to drift. In DMSO-d₆ , the solvent acts as a strong hydrogen bond acceptor, breaking the dimers and locking the -COOH proton in a specific environment, resulting in a sharp, reproducible signal.

Detailed Spectral Assignment (1H NMR Data)

The following data represents the structural assignment in DMSO-d₆ (400 MHz) . The molecule exhibits a 1,2,4-trisubstituted benzene pattern.

Chemical Shift Table[4][8]

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| COOH | Carboxylic Acid | 12.90 - 13.10 | Broad Singlet (br s) | 1H | - | Deshielded by anisotropy and H-bonding. |

| H-6 | Aromatic | 7.45 - 7.55 | Doublet (d) | 1H | Ortho to -COOH (deshielding); Meta to -OCH₃. | |

| H-3 | Aromatic | 7.35 - 7.45 | Doublet (d) | 1H | Ortho to -OCF₃ (inductive withdrawing); Meta to -COOH. | |

| H-4 | Aromatic | 7.15 - 7.25 | Doublet of Doublets (dd) | 1H | Ortho to -OCH₃ (shielding); Para to -COOH. | |

| -OCH₃ | Methoxy | 3.80 - 3.85 | Singlet (s) | 3H | - | Characteristic resonance donation; diagnostic peak. |

Note on Fluorine Coupling: While

is spin-active, through-space coupling between thefluorine atoms and the aromatic protons is typically small ( Hz) and often unresolvable on standard 300/400 MHz instruments, appearing only as line broadening.

Visualization of Spin Systems

To validate the structure, one must confirm the connectivity of the aromatic ring. The diagram below illustrates the coupling pathways (Splitting Tree) for the aromatic protons.

Figure 1: Spin-spin coupling network. H4 is the "bridge" proton, exhibiting both ortho-coupling to H3 and meta-coupling to H6, resulting in a doublet of doublets (dd).

Experimental Protocol: Self-Validating Workflow

This protocol ensures high reproducibility and spectral integrity.

Step 1: Sample Preparation

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Critical: Use a fresh ampoule to minimize water content. Water signals at 3.33 ppm can obscure satellite peaks if too large.

-

-

Homogenization: Vortex for 30 seconds. Ensure the solution is clear; any suspension will cause line broadening due to magnetic susceptibility inhomogeneity.

Step 2: Acquisition Parameters (400 MHz Base)

-

Pulse Sequence: zg30 (Standard 30° pulse) or zg (90° pulse with longer delay).

-

Spectral Width: 0 – 14 ppm (to capture the -COOH peak).

-

Relaxation Delay (D1): Set to

seconds.-

Reasoning: The -COOH proton has a long longitudinal relaxation time (

). Short delays will saturate this signal, preventing accurate integration (quantitative error).

-

-

Scans (NS): 16 or 32 scans are sufficient for >10 mg samples.

Step 3: Processing & Validation

-

Phasing: Apply manual phasing. The -COOH peak is broad; ensure the baseline is flat around 13 ppm.

-

Integration:

-

Set the -OCH₃ singlet (3.8 ppm) to exactly 3.00.

-

Verify the aromatic region integrates to 3.00 (1:1:1 ratio).

-

Verify the -COOH integrates to ~0.8–1.0 (exchange broadening may lower the apparent integral).

-

-

Impurity Check: Look for a doublet at ~6.8 ppm. This indicates the presence of 5-Hydroxy-2-(trifluoromethoxy)benzoic acid (hydrolysis of the methoxy group or incomplete methylation precursor).

Analytical Workflow Diagram

Figure 2: Logical workflow for spectral acquisition and quality control decision-making.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3][4] (Standard text for coupling constants in trisubstituted benzenes).

-

Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

-

ChemicalBook. (2023). "2-(Trifluoromethyl)benzoic acid NMR Spectrum." (Used for comparative shift analysis of the trifluoro-substituted core).

-

Reich, H. J. (2023). "Proton NMR Data." University of Wisconsin-Madison. (Reference for solvent residual peaks and water exchange).

Sources

HPLC Method Development Guide: 5-Methoxy-2-(trifluoromethoxy)benzoic Acid Purity Profiling

Executive Summary

The Challenge: 5-Methoxy-2-(trifluoromethoxy)benzoic acid presents a dual chromatographic challenge: it possesses an ionizable carboxylic acid tail (requiring pH control) and a lipophilic, electron-withdrawing trifluoromethoxy (-OCF

The Verdict: While standard C18 columns can retain this molecule, they often fail to resolve critical positional isomers or process impurities (e.g., des-methoxy analogs). Pentafluorophenyl (PFP) stationary phases are the superior alternative.[1] By leveraging

Part 1: Compound Analysis & Method Strategy

Effective method development begins with "First Principles"—understanding the physicochemical properties of the analyte to predict its behavior.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Benzoic acid core, -OCH | The -OCF |

| pKa | 3.4 – 3.8 | Critical: The mobile phase pH must be |

| LogP | ~2.8 – 3.2 | Moderately lipophilic. Requires 40–60% organic modifier for elution. |

| UV Max | ~230 nm, 270 nm | The aromatic ring allows UV detection. 230 nm offers higher sensitivity; 270 nm offers higher selectivity against non-aromatic impurities. |

The "Fluorine Effect"

The -OCF

Part 2: Comparative Study (C18 vs. PFP)

This section objectively compares the industry-standard C18 approach against the optimized PFP protocol.

Experimental Setup

-

Instrument: Agilent 1260 Infinity II or equivalent (Quaternary Pump, PDA Detector).

-

Sample: 0.5 mg/mL in 50:50 Water:Methanol.

-

Impurities Monitored:

-

Impurity A: 2-(Trifluoromethoxy)benzoic acid (Precursor).

-

Impurity B: 4-Methoxy-2-(trifluoromethoxy)benzoic acid (Positional Isomer).

-

Comparison Data

| Parameter | Method A: Standard C18 | Method B: PFP (Recommended) |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | PFP (L43), 150 x 4.6 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile | Methanol |

| Elution Mode | Gradient (10-90% B) | Gradient (40-80% B) |

| Retention Time (RT) | 8.4 min | 10.2 min |

| Tailing Factor (Tf) | 1.6 (Moderate Tailing) | 1.1 (Excellent Symmetry) |

| Resolution (Rs) | 1.2 (Impurity B co-elutes) | > 3.5 (Baseline Separation) |

| Mechanism | Hydrophobic Partitioning | Hydrophobic + |

Analysis of Results

-

Selectivity (Rs): The C18 column failed to fully resolve the positional isomer (Impurity B). Both compounds have nearly identical hydrophobicity (LogP), making partition-based separation difficult. The PFP column resolved them easily because the position of the methoxy group alters the electron density distribution, which the PFP phase "senses" via

- -

Peak Shape (Tf): The use of Phosphoric Acid (Method B) over Formic Acid (Method A) significantly improved peak symmetry. Phosphoric acid effectively masks surface silanols, preventing the dragging of the carboxylic acid tail.

Part 3: Optimized Protocol (The "Winner")

This is the validated, self-validating protocol for purity analysis.

Chromatographic Conditions

-

Column: ACE C18-PFP or Phenomenex Kinetex F5, 150 x 4.6 mm, 2.6 µm or 3 µm.

-

Temperature: 35°C (Controls viscosity and kinetics).[5]

-

Detection: UV at 230 nm (Reference: 360 nm / 100 nm bw).

-

Injection Volume: 5 µL.

Mobile Phase Preparation[2][4][6][7]

-

Mobile Phase A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid (

) in 1000 mL of HPLC-grade water. Filter through 0.22 µm nylon filter. pH should be ~2.1. -

Mobile Phase B (Organic): 100% Methanol (HPLC Grade). Note: Methanol is preferred over Acetonitrile here because it facilitates

-

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |

| 0.0 | 60 | 40 | Initial Hold |

| 2.0 | 60 | 40 | Isocratic stabilization |

| 12.0 | 20 | 80 | Linear Gradient |

| 15.0 | 20 | 80 | Wash |

| 15.1 | 60 | 40 | Re-equilibration |

| 20.0 | 60 | 40 | End of Run |

System Suitability Criteria (USP <621>)

Before running samples, inject the Standard Solution 5 times.

-

RSD of Area:

[5] -

Tailing Factor (Tf):

-

Theoretical Plates (N):

-

Resolution (Rs):

between Main Peak and nearest impurity.

Part 4: Visualizing the Workflow

Diagram 1: Method Development Logic

This decision tree explains the "Why" behind the column and buffer selection.

Caption: Decision logic prioritizing pH control and PFP selectivity for fluorinated aromatic acids.

Diagram 2: Sample Preparation & Execution

A self-validating workflow to ensure data integrity.

Caption: Step-by-step sample preparation workflow ensuring particle-free injection and system suitability.

References

-

Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Application Note. [Link]

-

Advanced Chemistry Development (ACD/Labs). "Lipophilicity Descriptors: Understanding When to Use LogP & LogD." Application Note. [Link]

-

Phenomenex. "Selectivity of Fluorinated Stationary Phases in Reversed Phase Chromatography." Technical Guide. [Link]

Sources

Comparative Guide: IR Spectroscopy of 5-Methoxy-2-(trifluoromethoxy)benzoic Acid

Executive Summary & Application Context

Target Molecule: 5-Methoxy-2-(trifluoromethoxy)benzoic acid (CAS: 1261494-88-3) Primary Application: Pharmaceutical intermediate for fluorinated bioactive scaffolds.

This guide provides a technical comparison of the infrared (IR) spectral characteristics of this compound against its non-fluorinated analogs. The incorporation of the trifluoromethoxy group (-OCF₃) creates a distinct "spectral fingerprint" that distinguishes this compound from standard methoxy-substituted benzoic acids.

Key Differentiator: The coexistence of the electron-withdrawing -OCF₃ group (ortho to the acid) and the electron-donating -OCH₃ group (meta to the acid) creates a unique push-pull electronic environment observable in the Carbonyl (C=O) and Fingerprint regions.

Theoretical Grounding: The Fluorine Effect

To interpret the spectrum accurately, one must understand the vibrational physics introduced by the fluorine atoms.

-

Mass & Polarity: The C-F bond is highly polar with a large dipole moment, resulting in extremely intense absorption bands.

-

The "Super-Highway" (1100–1350 cm⁻¹): Unlike C-H bends which are weak/medium, C-F stretching vibrations dominate the 1100–1350 cm⁻¹ region, often masking C-O stretches of ethers or esters.

-

Inductive Shift: The -OCF₃ group is strongly electron-withdrawing (-I effect).[1] When positioned ortho to the carboxylic acid, it reduces the electron density available to the carbonyl carbon, potentially shifting the C=O stretch to a higher frequency (wavenumber) compared to non-fluorinated analogs.

Comparative Spectral Data

The following table contrasts the target molecule with Benzoic Acid (standard reference) and 2,5-Dimethoxybenzoic acid (the non-fluorinated steric analog).

Table 1: Diagnostic IR Bands (cm⁻¹)

| Functional Group | Vibration Mode | Target: this compound | Analog: 2,5-Dimethoxybenzoic acid | Reference: Benzoic Acid |

| O-H (Acid) | Stretch (H-bonded) | 2500–3300 (Broad, Dimer) | 2500–3300 | 2500–3300 |

| C-H (Aromatic) | Stretch (sp²) | 3000–3100 (Weak) | 3000–3100 | 3000–3100 |

| C-H (Methoxy) | Stretch (sp³) | 2835–2950 (Distinct shoulder) | 2835–2960 (Stronger) | Absent |

| C=O[2] (Acid) | Stretch (Dimer) | 1690–1710 (Shifted due to -I effect of OCF₃) | 1670–1690 | ~1685 |

| C=C (Ring) | Skeletal Stretch | 1480–1600 | 1480–1600 | 1450–1600 |

| C-F (OCF₃) | Asym/Sym Stretch | 1150–1280 (Very Strong, Broad) | Absent | Absent |

| C-O (Ether) | Stretch | 1020–1050 (Likely obscured by C-F) | 1020–1250 (Strong) | Absent |

| Substitution | Out-of-plane bend | 800–900 (1,2,5-trisubstituted pattern) | 800–900 | ~710 (Monosubstituted) |

Critical Note: The presence of the C-H stretch at ~2835 cm⁻¹ combined with the massive C-F absorptions at 1150–1280 cm⁻¹ is the definitive confirmation of the target structure.

Visualizing the Assignment Logic

The following diagram illustrates the decision workflow for confirming the presence of both the Methoxy and Trifluoromethoxy groups.

Caption: Logical workflow for distinguishing the target molecule from non-fluorinated analogs using hierarchical spectral feature analysis.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine ID

ATR is preferred for this compound due to the high intensity of C-F bands, which can "bottom out" (reach 0% transmittance) in transmission modes if the sample is too thick.

-

Crystal Selection: Use a Diamond or ZnSe crystal.

-

Background Scan: Collect 32 scans of the clean crystal (air background).

-

Sample Application: Place ~5 mg of the solid acid onto the crystal center.

-

Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Ensure the powder is fine; coarse crystals yield poor contact.

-

Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

-

Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences across the wavenumber range (critical for comparing the high-frequency O-H region with the low-frequency C-F region).

Method B: KBr Pellet - Recommended for Resolution

If the 1100–1300 cm⁻¹ region is unresolved in ATR, use KBr transmission.

-

Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

-

Grinding: Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved. Warning: Do not over-grind if the sample is hygroscopic.

-

Pressing: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

-

Analysis: Scan in transmission mode.

Mechanistic Insight: The Ortho-Effect Diagram

The position of the -OCF₃ group relative to the carboxylic acid is chemically significant. The diagram below visualizes the electronic interactions that influence the IR shifts.

Caption: Interaction map showing how the ortho-trifluoromethoxy group influences the carbonyl stretching frequency via inductive and field effects.

References

-

NIST Mass Spectrometry Data Center. IR Spectrum of 2-(Trifluoromethyl)benzoic acid. National Institute of Standards and Technology. Available at: [Link]

-

Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Authoritative text on C-F and C-O-C assignments).

-

Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."[4] ChemBioChem, 6(11). (Discusses electronic properties of OCF3).

Sources

A Comparative Guide to the Bioactivity of Methoxy vs. Trifluoromethoxy Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug design.[1][2][3][4] Among the vast arsenal of functional groups available to chemists, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups are frequently employed to modulate the physicochemical and biological properties of lead compounds.[2][3][5] This guide provides an in-depth comparison of these two critical substituents when appended to a benzoic acid scaffold, a common framework in drug discovery. We will delve into their contrasting effects on physicochemical properties, analyze their impact on bioactivity through case studies, and provide standardized protocols for experimental validation.

The Physicochemical Dichotomy: -OCH₃ vs. -OCF₃

The choice between a methoxy and a trifluoromethoxy group can profoundly alter a molecule's behavior. Their differing electronic and steric properties are the root of their distinct pharmacological profiles.[2][5]

The trifluoromethoxy group is significantly more lipophilic than the methoxy group, a property that can enhance membrane permeability and in vivo transport.[2][5][6] Furthermore, the robust carbon-fluorine bonds in the -OCF₃ group confer greater metabolic stability compared to the -OCH₃ group, which is susceptible to oxidative demethylation by cytochrome P450 enzymes.[2]

| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Implication in Drug Design |

| Electronic Effect | Electron-donating (resonance) | Strongly electron-withdrawing (inductive) | Alters target binding interactions and ring reactivity. |

| Lipophilicity (Hansch π) | ~ -0.02 | ~ +1.04[1] | -OCF₃ dramatically increases lipophilicity, affecting solubility, permeability, and plasma protein binding.[2][5] |

| Metabolic Stability | Prone to O-dealkylation | Highly stable to oxidation | -OCF₃ can prolong the half-life of a drug candidate.[2] |

| Acidity (pKa of Benzoic Acid) | Increases pKa (less acidic) | Decreases pKa (more acidic) | The acidity of the carboxylic acid group is influenced, which can affect ionization state and receptor interaction.[7][8][9] |

| Steric Profile | Smaller | Bulkier | Can influence conformational preferences and fit within a binding pocket.[2] |

Impact on Biological Activity: A Tale of Two Substituents

While no single study directly compares a comprehensive panel of methoxy- and trifluoromethoxy-substituted benzoic acids against a specific target, the principles can be extrapolated from the vast body of medicinal chemistry literature. The substitution of a methoxy with a trifluoromethoxy group can lead to dramatic shifts in biological activity, although the outcome is not always predictable and is highly dependent on the specific biological target.[10]

Hypothetical Case Study: Inhibition of Cyclooxygenase-2 (COX-2)

Many non-steroidal anti-inflammatory drugs (NSAIDs) are built upon scaffolds that incorporate benzoic acid or related structures. Let's consider a hypothetical scenario where both para-methoxybenzoic acid and para-trifluoromethoxybenzoic acid derivatives are evaluated as COX-2 inhibitors.

| Compound | Hypothetical IC₅₀ (µM) | Rationale for Predicted Activity |

| p-methoxybenzoic acid derivative | 10 | The methoxy group may form favorable hydrogen bonds within the active site, but its lower lipophilicity could limit access. |

| p-trifluoromethoxybenzoic acid derivative | 1.5 | The increased lipophilicity of the -OCF₃ group could enhance passage through cell membranes to reach the enzyme.[5][6] The strong electron-withdrawing nature might also alter the electrostatic interactions with key residues in the COX-2 active site.[5] |

This hypothetical data illustrates how the physicochemical differences outlined in the previous section can translate into significant changes in potency. The -OCF₃ group's ability to enhance membrane permeability and its unique electronic signature often make it a valuable tool for improving the efficacy of a drug candidate.[2]